molecular formula C15H14N2S2 B2988953 N-benzyl-6-(methylthio)-1,3-benzothiazol-2-amine CAS No. 854057-98-0

N-benzyl-6-(methylthio)-1,3-benzothiazol-2-amine

Cat. No.: B2988953
CAS No.: 854057-98-0
M. Wt: 286.41
InChI Key: MSNOIMAMJPYPAQ-UHFFFAOYSA-N
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Description

N-Benzyl-6-(methylthio)-1,3-benzothiazol-2-amine is a benzothiazole derivative characterized by a methylthio (-SCH₃) substituent at position 6 of the benzene ring and a benzyl group (-CH₂C₆H₅) attached to the amine at position 2 of the thiazole ring. The benzothiazole core is a fused bicyclic system comprising a benzene and a thiazole ring.

Properties

IUPAC Name

N-benzyl-6-methylsulfanyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2S2/c1-18-12-7-8-13-14(9-12)19-15(17-13)16-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNOIMAMJPYPAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-6-(methylthio)-1,3-benzothiazol-2-amine is a compound belonging to the benzothiazole family, characterized by a benzyl group attached to the nitrogen atom of a 6-methylthio-substituted benzothiazole ring. Its molecular formula is C15H14N2S, with a molecular weight of approximately 254.4 g/mol. This compound has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research.

The biological activity of N-benzyl-6-(methylthio)-1,3-benzothiazol-2-amine is attributed to its structural characteristics, which allow it to interact with various biological targets. Benzothiazole derivatives are known to exhibit anti-tubercular activity, suggesting that they may interfere with biochemical pathways associated with the Mycobacterium tuberculosis pathogen .

Target Interaction

Research indicates that N-benzyl-6-(methylthio)-1,3-benzothiazol-2-amine may act on specific molecular targets, potentially leading to inhibition of bacterial reproduction and cancer cell proliferation. The compound's interactions have been studied in relation to its antimicrobial and anticancer properties .

Biological Activities

The compound exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that N-benzyl-6-(methylthio)-1,3-benzothiazol-2-amine shows promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • Anticancer Potential : Initial research indicates potential anticancer activity, making it a candidate for further investigation in cancer therapeutics. The compound has been evaluated for its effects on different cancer cell lines .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against S. aureus, E. coli
AnticancerPotential activity against various cancer cell lines
Anti-tubercularInhibitory effects on M. tuberculosis

Case Studies and Research Findings

A systematic review of benzothiazole derivatives highlights their applications in discovering new agrochemicals and their therapeutic potential. For instance, a study found that certain derivatives exhibited significant antibacterial activity by upregulating Succinate dehydrogenase (SDH) during oxidative phosphorylation, which inhibited bacterial reproduction at concentrations as low as 100 mg/L .

Another study focused on the synthesis and evaluation of various benzothiazole derivatives for their anticonvulsant properties; although not directly related to N-benzyl-6-(methylthio)-1,3-benzothiazol-2-amine, it underscores the broader therapeutic potential of benzothiazole compounds .

Future Directions

Given the promising preliminary findings regarding the biological activities of N-benzyl-6-(methylthio)-1,3-benzothiazol-2-amine, further research is warranted to explore:

  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its antimicrobial and anticancer effects.
  • In Vivo Studies : Transitioning from in vitro studies to animal models to assess efficacy and safety profiles.
  • Structural Modifications : Evaluating analogs and derivatives to enhance potency and selectivity against targeted pathogens or cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzothiazole derivatives exhibit diverse pharmacological activities influenced by substituent patterns. Below is a detailed comparison of N-benzyl-6-(methylthio)-1,3-benzothiazol-2-amine with analogous compounds, focusing on substituent effects, synthesis, and biological relevance.

Substituent Variations and Molecular Properties
Compound Name Position 6 Substituent Position 2 Substituent Molecular Formula Molecular Weight Key Properties/Activities
N-Benzyl-6-(methylthio)-1,3-benzothiazol-2-amine -SCH₃ -NH-Benzyl C₁₅H₁₄N₂S₂ 286.42 High lipophilicity due to benzyl and methylthio groups; potential enhanced membrane permeability
N-Benzyl-6-ethyl-1,3-benzothiazol-2-amine -CH₂CH₃ -NH-Benzyl C₁₆H₁₆N₂S 268.38 Ethyl group increases hydrophobicity; structural analog with unstudied bioactivity
6-Methoxy-1,3-benzothiazol-2-amine -OCH₃ -NH₂ C₈H₈N₂OS 180.22 Mp: 145–147°C; IR (NH: 3389 cm⁻¹); used in neuroprotective agents (e.g., riluzole analogs)
2-(Methylthio)-1,3-benzothiazol-6-amine -NH₂ -SCH₃ C₈H₈N₂S₂ 196.29 Methylthio at position 2; no reported bioactivity
N-Methyl-2-(methylsulfanyl)-1,3-benzothiazol-6-amine -NHCH₃ -SCH₃ C₉H₁₀N₂S₂ 210.32 Methylamine at position 6; structural uniqueness but limited data

Key Observations :

  • Lipophilicity : Benzyl and ethyl groups increase hydrophobicity, which may improve blood-brain barrier penetration but reduce water solubility .

Structural and Functional Insights

  • Hydrogen Bonding : In 6-methoxy derivatives, intermolecular N–H⋯N bonds form planar dimers, stabilizing crystal structures . The benzyl group in the target compound may disrupt such interactions, altering solubility.
  • Conformational Flexibility : Adamantyl-substituted analogs (e.g., 2-(adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide) adopt gauche conformations, influencing receptor binding .

Q & A

Basic: What are the common synthetic routes for preparing N-benzyl-6-(methylthio)-1,3-benzothiazol-2-amine?

Methodological Answer:
The synthesis typically involves two key steps:

Formation of the benzothiazole core : React substituted anilines with sodium thiocyanate in bromine/glacial acetic acid to generate 6-substituted benzothiazol-2-amines. For example, 6-methoxy-1,3-benzothiazol-2-amine is synthesized from 4-substituted anilines via cyclization .

N-Benzylation : Introduce the benzyl group by reacting the benzothiazol-2-amine with benzyl halides or via nucleophilic substitution. Ethanol or chloroform under reflux conditions (6–9 hours) is commonly used, with sodium acetate as a base to neutralize HCl byproducts .
Key Validation : Confirm purity via TLC, IR (C=N stretching ~1620 cm⁻¹), and NMR (aromatic protons at δ 6.4–8.2 ppm) .

Basic: Which structural characterization techniques are critical for confirming the molecular geometry of this compound?

Methodological Answer:

  • X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions. For example, triclinic P1 space group structures reveal hydrogen-bonded dimers (N–H⋯N, ~2.8–3.0 Å) and S⋯S interactions (3.6 Å) .
  • NMR spectroscopy : ¹H NMR identifies aromatic protons (δ 6.4–8.2 ppm) and benzyl CH₂ groups (δ ~4.2 ppm). ¹³C NMR confirms thiomethyl (C–S, δ ~15 ppm) and benzothiazole carbons .
  • Mass spectrometry : High-resolution MS (e.g., FABMS) verifies molecular ion peaks (e.g., m/z 466 for analogues) .

Advanced: How can synthesis conditions be optimized to improve yield and purity of the target compound?

Methodological Answer:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) for benzylation to enhance nucleophilicity. Ethylene glycol improves hydrazine reactions due to high boiling points .
  • Catalysis : Add glacial acetic acid (4–5 drops) to accelerate hydrazone formation .
  • Temperature control : Reflux at 80–100°C for 6–9 hours ensures complete substitution without decomposition .
  • Workup : Recrystallization from ethanol/chloroform (3:1) removes unreacted amines .

Advanced: What intermolecular interactions dominate the crystal packing of benzothiazole derivatives, and how do they influence solubility?

Methodological Answer:

  • Hydrogen bonds : N–H⋯N (2.8–3.0 Å) and C–H⋯O (2.5–3.2 Å) form dimers and ribbons, reducing solubility in nonpolar solvents .
  • S⋯S interactions : At ~3.6 Å, these contribute to dense packing, necessitating polar solvents (DMSO, DMF) for dissolution .
  • π-π stacking : Benzyl and thiazole rings stack at 3.8–4.2 Å, influencing crystallinity and melting points (e.g., 279–281°C) .

Advanced: How can researchers evaluate the biological activity of this compound against cancer cell lines?

Methodological Answer:

  • In vitro assays : Use MTT or SRB assays on HCT-116, HT29, or HCT15 colon cancer lines. IC₅₀ values are derived from dose-response curves (0.1–100 µM) .
  • Docking studies : Target proteins like EGFR or tubulin using AutoDock Vina. Analogue 6-chloro derivatives show binding energies ≤−8.5 kcal/mol, correlating with cytotoxic activity .
  • Mechanistic studies : Assess apoptosis via caspase-3 activation or ROS generation assays .

Advanced: What computational approaches predict the compound’s pharmacokinetic and toxicity profiles?

Methodological Answer:

  • ADMET prediction : Use SwissADME or ADMETLab to estimate logP (≤3.5), BBB permeability (low), and CYP450 inhibition. High logP (>4) may indicate hepatotoxicity .
  • QSAR modeling : Correlate substituents (e.g., methylthio vs. methoxy) with bioactivity. Electron-withdrawing groups enhance cytotoxicity .
  • Molecular dynamics : Simulate ligand-protein stability (RMSD ≤2 Å over 100 ns) to validate docking results .

Advanced: How should researchers address contradictions in spectral data during characterization?

Methodological Answer:

  • IR discrepancies : If C=N stretches deviate from ~1620 cm⁻¹, check for tautomerism or hydration. Recrystallize to isolate stable tautomers .
  • NMR splitting anomalies : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, benzyl protons may split due to restricted rotation .
  • Mass spec impurities : Employ HPLC purification (C18 column, acetonitrile/water gradient) to remove byproducts .

Advanced: What strategies mitigate solubility challenges in formulation for in vivo studies?

Methodological Answer:

  • Prodrug design : Introduce phosphate or PEG groups to enhance aqueous solubility .
  • Nanocarriers : Encapsulate in liposomes (50–200 nm) or PLGA nanoparticles (10% w/w loading) for sustained release .
  • Co-solvents : Use Cremophor EL (10–20%) or cyclodextrins (10 mM) to solubilize in saline .

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